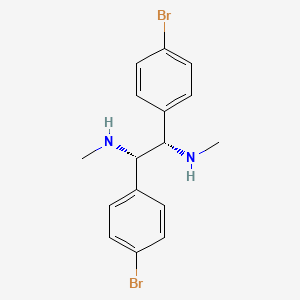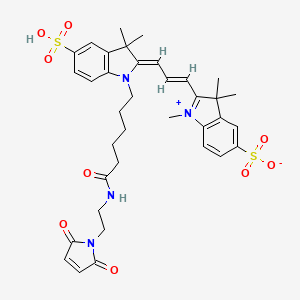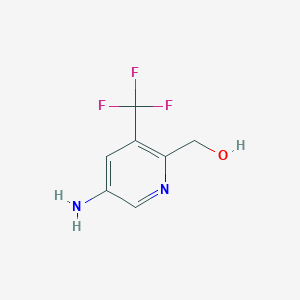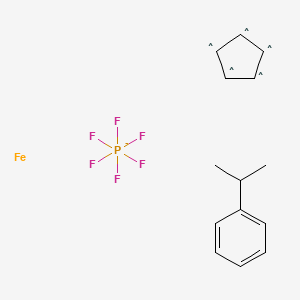![molecular formula C21H24O B14886702 Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is an organic compound that belongs to the class of ketones It is characterized by a cyclopentyl group attached to a biphenyl structure with a propyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Cyclopentyl Group: The cyclopentyl group can be attached through a Grignard reaction where cyclopentyl magnesium bromide reacts with the biphenyl ketone intermediate.
Industrial Production Methods
Industrial production of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Coupling Reactions: Utilizing palladium-catalyzed coupling reactions for the formation of the biphenyl structure.
Alkylation Reactions: Employing efficient alkylation techniques to introduce the propyl group.
Grignard Reactions: Conducting Grignard reactions under controlled conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用机制
The mechanism of action of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopentyl(phenyl)methanone: Similar structure but lacks the biphenyl and propyl groups.
Cyclopentyl(4’-methyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with a methyl group instead of a propyl group.
Cyclopentyl(4’-ethyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is unique due to the presence of the propyl group on the biphenyl structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
属性
分子式 |
C21H24O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC 名称 |
cyclopentyl-[4-(4-propylphenyl)phenyl]methanone |
InChI |
InChI=1S/C21H24O/c1-2-5-16-8-10-17(11-9-16)18-12-14-20(15-13-18)21(22)19-6-3-4-7-19/h8-15,19H,2-7H2,1H3 |
InChI 键 |
HBMWVVPQACUNHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



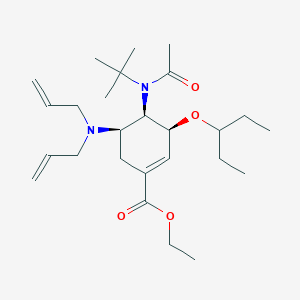
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
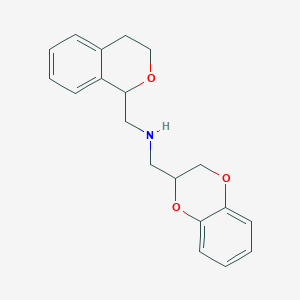
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
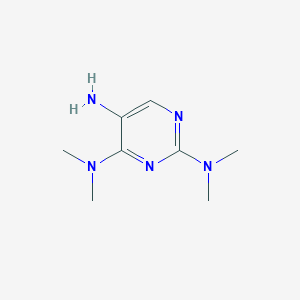
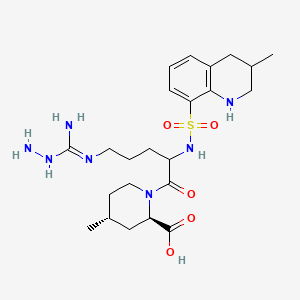
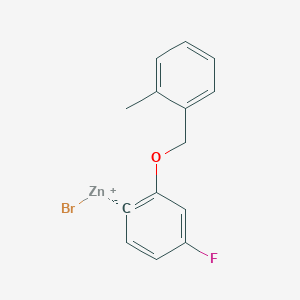
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
